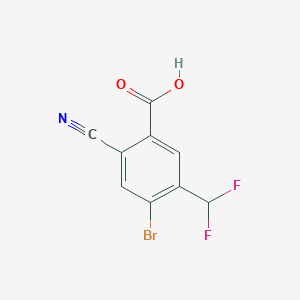
4-Bromo-2-difluoromethoxy-3-nitrotoluene
Vue d'ensemble
Description
“4-Bromo-2-difluoromethoxy-3-nitrotoluene” is a chemical compound with the molecular formula C8H6BrF2NO3 . It belongs to the class of nitroaromatic compounds and is generally used as an intermediate during the synthesis of other compounds.
Synthesis Analysis
The synthesis of “4-Bromo-2-difluoromethoxy-3-nitrotoluene” could potentially involve the nitration of 4-bromo-2,3-difluoromethoxytoluene. This reaction is a nucleophilic aromatic substitution reaction in which a nitronium ion (NO2+) is added to the aromatic ring of the toluene derivative .Molecular Structure Analysis
The molecular structure of “4-Bromo-2-difluoromethoxy-3-nitrotoluene” can be analyzed using techniques such as NMR Spectroscopy, Mass Spectrometry, and Infrared Spectroscopy. The crystal structure of a similar compound, 1-bromo-4-methyl-2-nitrobenzene, is found to be orthorhombic in the Pna 2 1 space group .Chemical Reactions Analysis
As a nitroaromatic compound, “4-Bromo-2-difluoromethoxy-3-nitrotoluene” may participate in various chemical reactions. For instance, it could be used as a starting material in the synthesis of 2-bromo-5-methylaniline .Physical And Chemical Properties Analysis
“4-Bromo-2-difluoromethoxy-3-nitrotoluene” is a pale yellow crystalline powder that is insoluble in water but soluble in organic solvents like acetonitrile and acetone. It has a boiling point of 305.7°C, a melting point of 60°C, and a density of 1.70 g/cm3.Applications De Recherche Scientifique
Bromination Reactions : Compounds similar to 4-Bromo-2-difluoromethoxy-3-nitrotoluene are used in bromination reactions. For instance, electrophilic bromination of nitrobenzene using barium tetrafluorobromate has been studied, highlighting the formation of bromo-nitrotoluene derivatives (Sobolev et al., 2014). Another study on p-nitrotoluene bromination also emphasizes the efficient formation of bromo-nitrotoluene without the need for catalysts or harsh conditions (Sobolev et al., 2014).
Synthesis of Derivatives : Research has explored the synthesis of various derivatives of nitrotoluene, such as 4-Bromo-2-chlorotoluene, from bromo-nitrotoluene by a series of reactions including reduction, diazotization, and the Sandmeyer reaction (Xue Xu, 2006).
Detection and Analysis : The development of sensitive and selective probes for the detection of nitrotoluene compounds has been a focus of research. For example, a study presents pyrene-functionalized polysiloxanes for the selective and sensitive detection of nitrotoluenes, which are intermediates in the manufacture of various chemicals (Gou et al., 2019).
Decomposition and Stability Studies : The thermal decomposition of nitrotoluenes has been extensively studied, providing insights into their stability and reaction pathways. For instance, research on the dissociation dynamics of nitrotoluene radical cations reveals how specific molecular motions affect the probability of certain bond breakages (Boateng et al., 2018).
Biodegradation : The degradation of nitrotoluenes by microorganisms offers a method for their detoxification, which is crucial given their use in industrial applications. A study on the degradation of 2-nitrotoluene by immobilized cells of Micrococcus sp. highlights the potential for bioremediation (Mulla et al., 2013).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Propriétés
IUPAC Name |
1-bromo-3-(difluoromethoxy)-4-methyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO3/c1-4-2-3-5(9)6(12(13)14)7(4)15-8(10)11/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZXDSQJLVANJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)[N+](=O)[O-])OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101211607 | |
| Record name | Benzene, 1-bromo-3-(difluoromethoxy)-4-methyl-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101211607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-difluoromethoxy-3-nitrotoluene | |
CAS RN |
1804910-61-9 | |
| Record name | Benzene, 1-bromo-3-(difluoromethoxy)-4-methyl-2-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1804910-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-3-(difluoromethoxy)-4-methyl-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101211607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



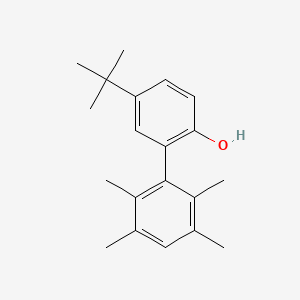
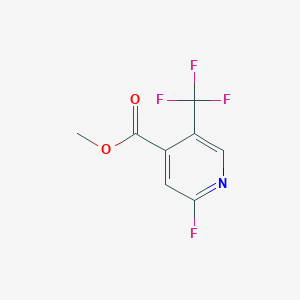

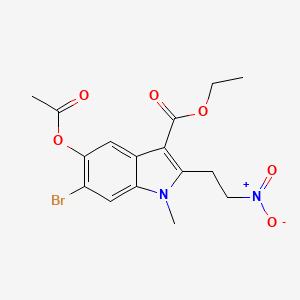
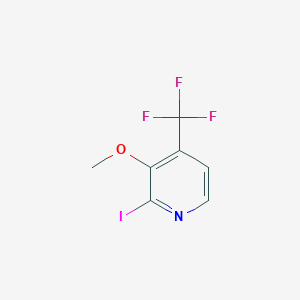
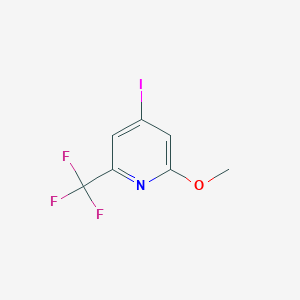


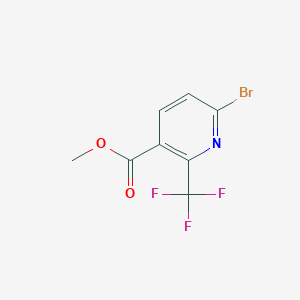
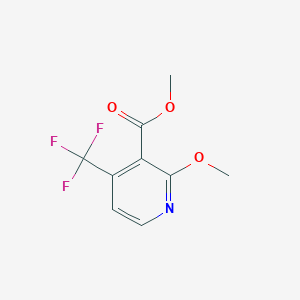
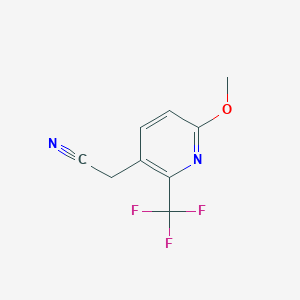
![methyl 3-((dimethylamino)methyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1410229.png)

